Fmoc-MeThr(Bzl)-OH

Overview

Description

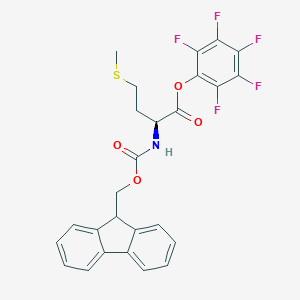

“Fmoc-MeThr(Bzl)-OH” is a derivative of methionine, an essential amino acid that plays a critical role in maintaining cellular functions. It is an organic compound with a chemical formula of C27H27NO5 and a molecular weight of 445.5 g/mol . The compound is also known as N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-N-methyl-L-threonine .

Synthesis Analysis

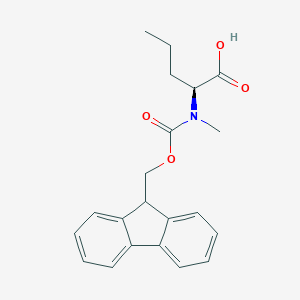

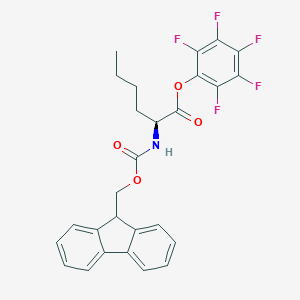

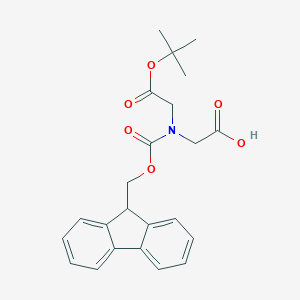

The synthesis of “Fmoc-MeThr(Bzl)-OH” and similar compounds typically involves Fmoc solid-phase peptide synthesis (SPPS) . This method has been widely adopted due to its compatibility with a variety of modified peptides and peptide libraries . The synthesis process involves the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, protecting group strategies for relevant amino acids, and the coupling of α,α-disubstituted alkenyl amino acids .

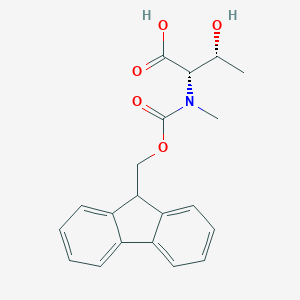

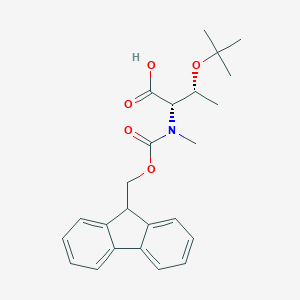

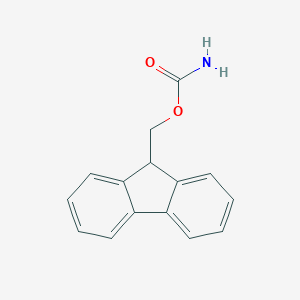

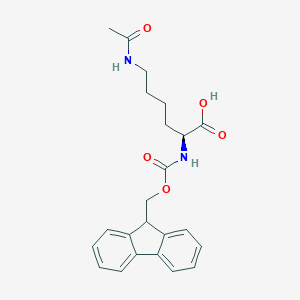

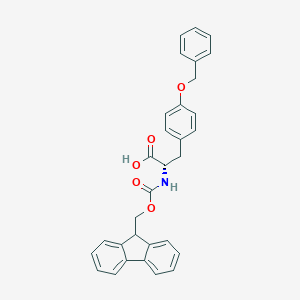

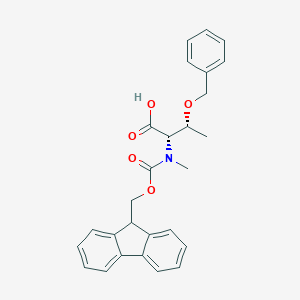

Molecular Structure Analysis

The molecular structure of “Fmoc-MeThr(Bzl)-OH” can be represented by the InChI string: InChI=1S/C27H27NO5/c1-18(32-16-19-10-4-3-5-11-19)25(26(29)30)28(2)27(31)33-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,30)/t18-,25+/m1/s1 . The compound’s canonical SMILES string is CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 .

Chemical Reactions Analysis

The chemical reactions involving “Fmoc-MeThr(Bzl)-OH” are typically associated with peptide synthesis. The compound can participate in amide coupling reactions with other amino acid monomers . The reaction conditions and strategies for these reactions have been developed and optimized for use in DNA-encoded chemical libraries (DECLs) of peptides .

Physical And Chemical Properties Analysis

“Fmoc-MeThr(Bzl)-OH” is an organic compound with a molecular formula of C27H27NO5 and a molecular weight of 445.5 g/mol . The compound’s IUPAC name is (2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid .

Scientific Research Applications

Bio-Inspired Materials Development

Fmoc-modified amino acids, including Fmoc-MeThr(Bzl)-OH, are known for their self-assembly features which are crucial in the development of bio-inspired materials. The hydrophobicity and aromaticity of the Fmoc moiety can promote interactions that lead to the formation of nanostructures with potential applications in biomedicine and nanotechnology .

Peptide Synthesis

In modern peptide synthesis, Fmoc chemistry is predominant due to its efficiency and reliability. Fmoc-MeThr(Bzl)-OH can be used in the synthesis of peptides for therapeutic purposes, research tools, or as part of larger proteins .

Tissue Engineering

Short peptides and amino acids modified with Fmoc groups serve as building blocks for hydrogels used as scaffolds in tissue engineering. These scaffolds mimic the extracellular matrix and support cell growth, which is essential for tissue regeneration .

Future Directions

Mechanism of Action

Target of Action

Fmoc-MeThr(Bzl)-OH, also known as Fmoc-N-Me-Thr(Bzl)-OH, is a modified amino acid used in the synthesis of peptides . The primary targets of this compound are the peptide sequences that it helps to build. These peptide sequences can be part of larger proteins or function independently, playing crucial roles in various biological processes .

Mode of Action

The compound works by integrating into peptide chains during solid-phase peptide synthesis (SPPS). The Fmoc group (9-fluorenylmethoxycarbonyl) serves as a temporary protector for the amino group during the synthesis process . The benzyl (Bzl) group protects the side chain of the threonine residue . These protective groups ensure that the peptide chain forms correctly without unwanted side reactions .

Biochemical Pathways

The biochemical pathways affected by Fmoc-MeThr(Bzl)-OH are those involved in the synthesis and function of the peptides it helps to create . The specific pathways depend on the nature of the peptide being synthesized. For instance, if the peptide is a part of a signaling pathway, then the action of Fmoc-MeThr(Bzl)-OH indirectly affects that pathway .

Pharmacokinetics

As a building block used in peptide synthesis, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Fmoc-MeThr(Bzl)-OH itself are not typically relevant. Instead, the ADME properties of the final peptide product would be of interest. These properties would be determined by the peptide’s structure, which includes the incorporated Fmoc-MeThr(Bzl)-OH .

Result of Action

The result of Fmoc-MeThr(Bzl)-OH’s action is the successful synthesis of peptide sequences. These peptides can then fold into specific structures and perform various biological functions, from acting as enzymes or hormones to serving structural roles in cells .

Action Environment

The action of Fmoc-MeThr(Bzl)-OH is typically carried out in a controlled laboratory environment during the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of the synthesis and the stability of the compound .

properties

IUPAC Name |

(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO5/c1-18(32-16-19-10-4-3-5-11-19)25(26(29)30)28(2)27(31)33-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,30)/t18-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJELSPMZRJEODW-CJAUYULYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583339 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-MeThr(Bzl)-OH | |

CAS RN |

198561-81-8 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.